molecular formula C19H25ClN2O3 B4994384 1-Adamantylmethyl 2-(3-carbamoylpyridin-1-ium-1-yl)acetate;chloride

1-Adamantylmethyl 2-(3-carbamoylpyridin-1-ium-1-yl)acetate;chloride

Cat. No.: B4994384
M. Wt: 364.9 g/mol
InChI Key: INCXYBQDISJGEH-UHFFFAOYSA-N
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Description

1-Adamantylmethyl 2-(3-carbamoylpyridin-1-ium-1-yl)acetate;chloride is a complex organic compound that features both adamantane and pyridinium moieties The adamantane structure is known for its rigidity and stability, while the pyridinium group is often associated with biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Adamantylmethyl 2-(3-carbamoylpyridin-1-ium-1-yl)acetate;chloride typically involves multiple steps. One common method starts with the reaction of acetylenedicarboxylic acid with nicotinamide or isonicotinamide to produce zwitterionic molecules . These intermediates are then further reacted with adamantylmethyl halides under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Adamantylmethyl 2-(3-carbamoylpyridin-1-ium-1-yl)acetate;chloride can undergo various types of chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

    Reduction: The pyridinium group can be reduced to form pyridine derivatives.

    Substitution: Halogenation and alkylation reactions can occur at the adamantane and pyridinium sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) and alkylating agents like methyl iodide (CH₃I) are frequently employed.

Major Products

The major products formed from these reactions include adamantanone derivatives, reduced pyridine compounds, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

1-Adamantylmethyl 2-(3-carbamoylpyridin-1-ium-1-yl)acetate;chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Adamantylmethyl 2-(3-carbamoylpyridin-1-ium-1-yl)acetate;chloride involves its interaction with specific molecular targets. The adamantane moiety provides stability and enhances the compound’s ability to penetrate biological membranes. The pyridinium group can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This dual functionality makes the compound a versatile tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Adamantylmethyl 2-(3-carbamoylpyridin-1-ium-1-yl)acetate;chloride is unique due to its combination of adamantane and pyridinium moieties, which confer both stability and biological activity. This makes it particularly valuable in applications requiring both properties, such as drug development and advanced material synthesis.

Properties

IUPAC Name

1-adamantylmethyl 2-(3-carbamoylpyridin-1-ium-1-yl)acetate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3.ClH/c20-18(23)16-2-1-3-21(10-16)11-17(22)24-12-19-7-13-4-14(8-19)6-15(5-13)9-19;/h1-3,10,13-15H,4-9,11-12H2,(H-,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCXYBQDISJGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COC(=O)C[N+]4=CC=CC(=C4)C(=O)N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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